Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(3-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQYFXJUZSCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds similar to methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate exhibit anticancer properties. For instance, studies have shown that modifications of biphenyl derivatives can inhibit the proliferation of cancer cells by interfering with specific signaling pathways such as c-Myc transcriptional control. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines .
Case Study :
In a specific study involving related compounds, it was found that methyl derivatives of biphenyl carboxylates were effective in reducing the viability of tumor cells. The mechanism involved the inhibition of c-Myc-Max dimerization, which is crucial for the growth of certain cancers .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization through various chemical reactions such as:
- Esterification : The carboxylic acid moiety can be transformed into other esters, expanding its utility in synthetic pathways.
- Alkylation Reactions : The presence of the methyl group makes it a suitable substrate for nucleophilic substitution reactions, leading to diverse alkylated products .
Data Table: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| Esterification | Reflux with alcohols | 85 | |
| Alkylation | Base-catalyzed alkylation | 75 | |
| Nucleophilic Substitution | Mild conditions | 90 |
Material Science
Polymer Chemistry :
The compound can be utilized in the synthesis of polymers due to its biphenyl backbone, which provides rigidity and thermal stability to polymeric materials. It can be incorporated into copolymers to enhance properties such as mechanical strength and thermal resistance.
Mechanism of Action
The mechanism of action of methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Methyl 3'-methyl derivatives show cytotoxicity linked to nAChR antagonism, a mechanism implicated in cancer cell apoptosis .
- Piperidine-functionalized analogs demonstrate improved CNS activity due to increased lipophilicity and receptor affinity .
Physicochemical Properties
Key Observations :
Biological Activity
Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C16H16O2
- Molecular Weight : 240.30 g/mol
- IUPAC Name : this compound
The compound features a biphenyl core with a carboxylate functional group and a methyl substituent, which are significant for its biological interactions.
Anticancer Activity
Research indicates that biphenyl derivatives exhibit potent anticancer properties. A study reported that compounds structurally related to this compound inhibit the proliferation of various cancer cell lines. The mechanism often involves the disruption of specific protein-protein interactions critical for cancer cell survival.
- Case Study : In vitro tests demonstrated that this compound significantly inhibited the growth of human leukemia cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibited cell cycle progression at the G0/G1 phase.
Anti-inflammatory Effects
Biphenyl derivatives have also been studied for their anti-inflammatory properties. This compound showed potential in reducing inflammatory markers in various models.
- Data Table: Anti-inflammatory Activity
| Compound | Model | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | LPS-induced macrophages | 45% | |
| Aspirin | LPS-induced macrophages | 60% |
This table illustrates that while this compound exhibits notable anti-inflammatory effects, it is less potent than traditional anti-inflammatory drugs like aspirin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against various bacterial strains.
- Case Study : A study conducted using the disk diffusion method revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- c-Myc Inhibition : Similar compounds have been shown to disrupt c-Myc-Max dimerization, which is crucial for cancer cell proliferation and survival. The inhibition of this interaction leads to reduced transcription of genes involved in cell growth and division .
- Inflammatory Pathways : The compound may inhibit the NF-kB pathway, a key regulator of inflammation, thereby decreasing the production of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A widely used approach involves the Suzuki-Miyaura coupling between methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate) and a p-tolylboronic acid derivative. For example, methyl 2-iodobenzoate reacts with triethoxy(p-tolyl)silane in the presence of a palladium catalyst, yielding the target compound in high yields (88%) . Alternative methods include reductive cross-coupling using dual nickel/palladium catalysts, which avoids pre-functionalized boron reagents .
- Key Parameters : Catalyst loading (e.g., Pd(OAc)₂), solvent (toluene/dioxane/ethanol mixtures), and temperature (reflux conditions) are critical for optimizing yield and purity .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include the methyl ester group (δ ~3.67 ppm, singlet) and the aromatic protons. For example, the biphenyl system shows distinct splitting patterns: a doublet (J = 7.8 Hz) at δ 7.81 ppm for the ortho proton and multiplet signals between δ 7.21–7.54 ppm for the remaining aromatic protons .
- ¹³C NMR : Peaks at δ 169.2 ppm (ester carbonyl) and δ 21.2 ppm (methyl group on the biphenyl ring) are diagnostic .
- Data Table :
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| COOCH₃ | 3.67 (s) | Singlet |
| Aromatic H (ortho) | 7.81 (d, J = 7.8 Hz) | Doublet |
| COOCH₃ (¹³C) | 169.2 | - |
Q. What are the critical parameters in optimizing palladium-catalyzed cross-coupling reactions for this compound?
- Catalyst Selection : Palladium sources like Pd(OAc)₂ or PdCl₂ with phosphine ligands (e.g., tricyclohexylphosphine) enhance reactivity .
- Solvent System : Mixed solvents (toluene/dioxane/ethanol) improve reagent solubility and reaction efficiency .
- Base : Sodium carbonate (Na₂CO₃) is commonly used to neutralize by-products and stabilize intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound be addressed?
- Methodology : Regioselectivity in biphenyl formation is controlled by directing groups. For example, the ester group at the 2-position directs coupling to the para position of the arylboronic acid. Computational studies (DFT) can predict electronic effects, while steric hindrance from substituents (e.g., methyl groups) can be minimized using bulky ligands .
- Case Study : In a palladium-catalyzed reaction, triethoxy(p-tolyl)silane ensures selective coupling at the methyl-substituted position, avoiding meta by-products .
Q. What strategies minimize by-product formation during coupling reactions of biphenyl carboxylates?
- By-Product Analysis : Common by-products include homo-coupled biphenyls or dehalogenated intermediates. GC/MS (e.g., m/z 226 for the target vs. m/z 242 for oxidized by-products) identifies impurities .
- Mitigation :
- Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) removes polar impurities .
- Catalyst Tuning : Nickel co-catalysts suppress undesired pathways in reductive cross-coupling .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
